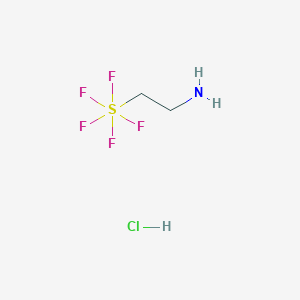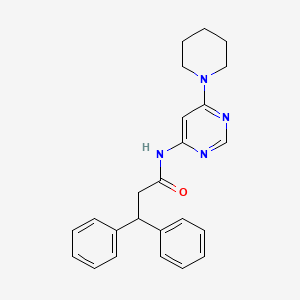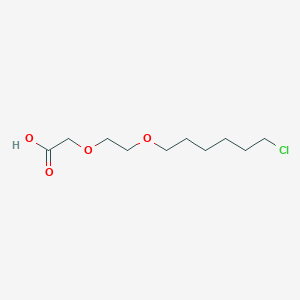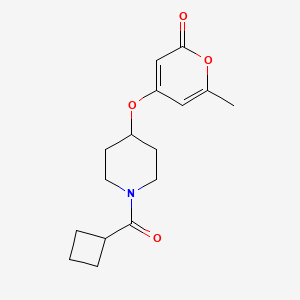
4-((1-(cyclobutanecarbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-(cyclobutanecarbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one, also known as CBP, is a novel pyranone derivative that has gained attention in the scientific community due to its potential as a therapeutic agent. CBP has been shown to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Anticancer Activity
Microwave-assisted synthesis techniques have been employed to create polysubstituted 4H-pyran derivatives, showcasing the efficiency of such methods in producing compounds with potential anticancer activity. These compounds have shown potency against various human cancer cell lines, indicating the relevance of pyran derivatives in cancer research and therapy development (S. Hadiyal et al., 2020).
Novel Combinatorial Libraries for Antibacterial and Antimalarial Activity
The creation of novel combinatorial libraries of fused pyran derivatives has demonstrated significant antibacterial, antituberculosis, and antimalarial activities. These compounds were synthesized under microwave irradiation, further underscoring the utility of pyran derivatives in addressing various infectious diseases (Piyush N. Kalaria et al., 2014).
Antimicrobial Activity and Docking Studies
The synthesis of pyran derivatives has also led to compounds with notable antimicrobial activities, with studies including molecular docking to understand the interactions at the molecular level. Such research highlights the potential of pyran derivatives in developing new antimicrobial agents (Rawda M. Okasha et al., 2022).
Anticancer Activity of Pyrano[3, 2-c]chromene Derivatives
Pyrano[3,2-c]chromene derivatives have been synthesized and shown to possess in vitro anticancer activity, including cell cycle arrest and apoptosis induction in cancer cell lines. These findings illustrate the therapeutic potential of such compounds in cancer treatment (A. El-Agrody et al., 2020).
Propiedades
IUPAC Name |
4-[1-(cyclobutanecarbonyl)piperidin-4-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-11-9-14(10-15(18)20-11)21-13-5-7-17(8-6-13)16(19)12-3-2-4-12/h9-10,12-13H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSASTEVXJILLGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

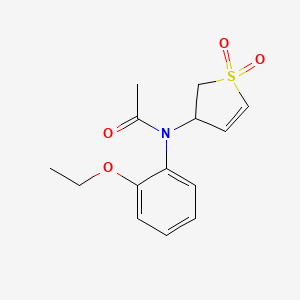
![7-(Diethylamino)-6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2613006.png)
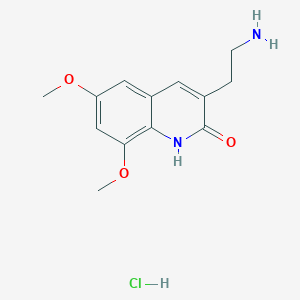
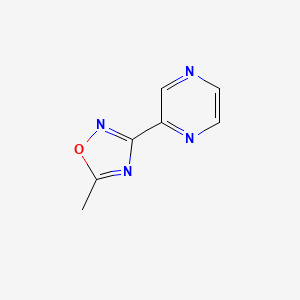
![Methyl (E)-4-[2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octan-6-yl]-4-oxobut-2-enoate](/img/structure/B2613009.png)
![1-((3-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2613011.png)
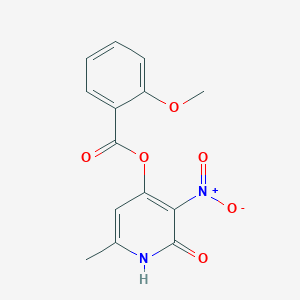
![N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2613015.png)
![8-Aza-5-silaspiro[4.6]undecane;hydrochloride](/img/structure/B2613016.png)
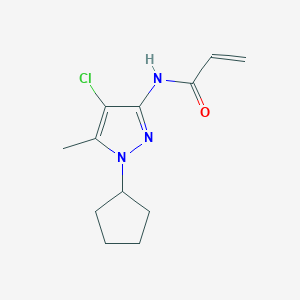
![3-(2-Methyl-benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2613020.png)
